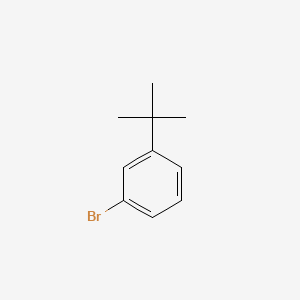

1-Bromo-3-tert-butylbenzene

Description

Significance of Aryl Bromides in Advanced Organic Synthesis

Aryl bromides are highly versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond is stable enough for the compounds to be isolated and stored, yet reactive enough to participate in a wide array of chemical transformations. nih.gov Their most prominent role is as electrophilic partners in palladium-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgacs.org

Key applications of aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. apolloscientific.co.uk

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. apolloscientific.co.uk

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes, which are important in materials science and as precursors to complex natural products. apolloscientific.co.ukacs.org

Buchwald-Hartwig Amination: Formation of arylamines by coupling with primary or secondary amines. apolloscientific.co.uk

Grignard and Organolithium Reagent Formation: The bromine atom can be exchanged with magnesium or lithium to form highly nucleophilic organometallic reagents, which are then used to create new carbon-carbon bonds with various electrophiles. acs.org

The balance of reactivity and stability makes aryl bromides preferable to aryl chlorides (which are often less reactive) and aryl iodides (which can be more expensive and less stable). nih.govnih.gov

Unique Considerations of tert-Butyl Group Substitution in Aromatic Architectures

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is one of the most sterically demanding substituents in organic chemistry. researchgate.net When attached to an aromatic ring, its bulk has profound consequences on the molecule's properties and reactivity.

Steric Hindrance: The primary effect of the tert-butyl group is steric hindrance, which can block or slow down reactions at adjacent (ortho) positions on the aromatic ring. researchgate.netnumberanalytics.com This steric shield can influence the regioselectivity of electrophilic aromatic substitution, often favoring substitution at the less hindered para position. stackexchange.com For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer due to the steric blocking of the ortho positions. stackexchange.com

Electronic Effects: The tert-butyl group is an electron-donating group through induction, which can activate the aromatic ring towards electrophilic substitution. stackexchange.com However, unlike a methyl group, it cannot participate in hyperconjugation to the same extent. stackexchange.com This combination of electronic activation and steric direction makes it a useful tool for controlling the outcome of reactions.

Conformational Rigidity: The size of the tert-butyl group can restrict the rotation of other nearby substituents and can lock molecules into specific conformations, a property that is exploited in the design of catalysts and molecular machines. researchgate.net

Solvation Effects: The bulky group can hinder the solvation of nearby functional groups or reaction intermediates. This can lead to unusual reaction kinetics, sometimes resulting in a rate acceleration (steric acceleration) because the ground state is destabilized more than the transition state. cdnsciencepub.comresearchgate.net

Research Trajectory of 1-Bromo-3-tert-butylbenzene within Contemporary Organic Chemistry

This compound (meta-bromo-tert-butylbenzene) has emerged as a valuable research chemical precisely because it combines the features of an aryl bromide with those of a sterically hindered aromatic system. Its structure, with the bulky tert-butyl group positioned meta to the bromine atom, allows for the investigation of steric and electronic effects without direct ortho-interaction.

This compound serves as a key building block and model substrate in several areas of chemical research:

Synthesis of Complex Molecules: It is used as a starting material for the synthesis of more complex structures where a sterically hindered phenyl group is required. scbt.com Its participation in various cross-coupling reactions allows for the introduction of the 3-tert-butylphenyl moiety into larger molecular frameworks. apolloscientific.co.uk

Mechanistic Studies: Researchers use this compound to probe the mechanisms of organometallic reactions. For instance, studying its reaction with organolithium reagents helps to elucidate the factors that govern lithium-bromine exchange versus other potential reaction pathways. acs.org

Development of Catalytic Systems: The compound is employed as a test substrate for new catalytic systems. Its defined steric and electronic properties provide a benchmark for evaluating the efficiency and selectivity of novel catalysts, particularly in cross-coupling reactions that are sensitive to steric hindrance. nih.govnih.gov

The research trajectory of this compound is thus closely tied to the advancement of synthetic methodology, the design of new catalysts, and the fundamental understanding of reaction mechanisms in sterically congested environments.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3972-64-3 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃Br sigmaaldrich.com |

| Molecular Weight | 213.11 g/mol scbt.com |

| Appearance | Liquid sigmaaldrich.comechemi.com |

| Boiling Point | 212.4°C at 760 mmHg echemi.com |

| Density | ~1.2 g/cm³ echemi.com |

| Refractive Index | ~1.519 echemi.com |

| InChI Key | FDXXHPYFJDKWJS-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Applications of this compound in Synthesis

| Reaction Type | Role of this compound |

|---|---|

| Cross-Coupling Reactions | Serves as an electrophilic partner in reactions like Heck, Sonogashira, and Buchwald-Hartwig aminations. apolloscientific.co.uk |

| Boronation | Reacts with reagents like bis(pinacolato)diboron (B136004) to form the corresponding boronic ester, a key intermediate for Suzuki couplings. apolloscientific.co.uk |

| Organometallic Reagent Formation | Used to generate Grignard or organolithium reagents for subsequent reactions with electrophiles. acs.org |

| Building Block | Acts as a foundational unit for constructing more complex molecules containing a sterically hindered phenyl group. scbt.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXXHPYFJDKWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322060 | |

| Record name | 1-Bromo-3-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-64-3 | |

| Record name | 3972-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Tert Butylbenzene

Direct Bromination Protocols for Substituted Benzene (B151609) Systems

Direct bromination of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. pressbooks.pub For substituted benzenes like tert-butylbenzene (B1681246), the regiochemical outcome of the reaction is a critical consideration.

The tert-butyl group is an ortho, para-directing activator in electrophilic aromatic substitution. However, direct bromination of tert-butylbenzene typically yields the para-isomer, 1-bromo-4-tert-butylbenzene (B1210543), as the major product due to steric hindrance from the bulky tert-butyl group, which impedes substitution at the ortho positions. chemistryscore.comgla.ac.uk Achieving meta-substitution to form 1-bromo-3-tert-butylbenzene requires alternative strategies.

One approach to overcome the inherent regioselectivity is the use of a blocking group. chemistryscore.com For instance, sulfonation of tert-butylbenzene can be used to block the para position. The resulting p-tert-butylbenzenesulfonic acid can then be brominated, directing the bromine atom to the meta position relative to the tert-butyl group. Subsequent removal of the sulfonic acid group yields the desired this compound. chemistryscore.com

Another strategy involves the isomerization of di-tert-butylbenzenes. For example, 1,3-di-tert-butylbenzene (B94130) can be prepared from 1-bromo-3,5-di-tert-butylbenzene, which is in turn synthesized from the readily available 1,3,5-tri-tert-butylbenzene (B73737). tandfonline.com Bromination of 1,3,5-tri-t-butylbenzene in the presence of iron can lead to the displacement of one tert-butyl group to furnish 1-bromo-3,5-di-tert-butylbenzene. researchgate.net

| Starting Material | Reagents | Major Product | Reference |

| tert-Butylbenzene | Br2, FeBr3 | 1-Bromo-4-tert-butylbenzene | chemistryscore.com |

| p-tert-Butylbenzenesulfonic acid | Br2 | 2-Bromo-4-tert-butylbenzenesulfonic acid | chemistryscore.com |

| 1,3,5-Tri-tert-butylbenzene | Br2, Fe | 1-Bromo-3,5-di-tert-butylbenzene | researchgate.net |

Various catalytic systems have been developed to improve the efficiency and selectivity of aromatic bromination. rsc.orggoogle.com Traditional Lewis acids like iron(III) bromide (FeBr3) or aluminum(III) bromide (AlBr3) are commonly used to polarize the bromine molecule, generating a more potent electrophile. pressbooks.pubgoogle.com

More recent developments include the use of solid acid catalysts, such as zeolites, which can offer advantages in terms of handling, recyclability, and sometimes, enhanced selectivity. rsc.orgrsc.org For instance, Fe2O3 supported on a zeolite has been shown to be an effective catalyst for the bromination of non-activated aromatic compounds. rsc.org In this system, the active catalytic species, FeBr3, is generated in situ from the reaction of HBr with Fe2O3. rsc.org Another example is the use of a zinc salt, like zinc bromide, adsorbed on an inert support such as silica (B1680970) or alumina, which has demonstrated good selectivity for the para-isomer in the bromination of monosubstituted benzenes. google.com

Furthermore, aerobic bromination using a Fe3O4@SiO2/CuO nanocatalyst with oxygen as a green oxidant has been reported for the highly regioselective para-bromination of various aromatic compounds. tandfonline.com While these methods are generally aimed at para-selectivity, the principles can be adapted for different isomers by modifying the substrate or reaction conditions.

| Catalyst System | Substrate Type | Key Features | Reference |

| FeBr3 | General Aromatic Compounds | Traditional Lewis acid catalyst. | pressbooks.pub |

| Fe2O3/Zeolite | Non-activated Aromatics | In situ generation of FeBr3, recyclable. | rsc.org |

| Zinc Salt on Inert Support | Monosubstituted Benzenes | Good para-selectivity. | google.com |

| Fe3O4@SiO2/CuO Nanocatalyst | Various Aromatics | Aerobic, high para-selectivity, recyclable. | tandfonline.com |

The mechanism of electrophilic aromatic bromination proceeds through a two-step process. msu.edulibretexts.org In the first, rate-determining step, the electrophile (e.g., Br+) attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. gla.ac.uklibretexts.org In the second, fast step, a proton is abstracted from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. msu.edulibretexts.org

For highly substituted arenes, such as those with bulky alkyl groups, steric effects play a significant role in determining the regioselectivity of the reaction. gla.ac.ukrsc.org The large size of the tert-butyl group, for example, sterically hinders the approach of the electrophile to the ortho positions, leading to a preference for substitution at the less hindered para position. gla.ac.uk In some cases, steric hindrance at the ortho position can be so pronounced that the rate of meta substitution becomes comparable to or even greater than the rate of ortho substitution. gla.ac.uk

The nature of the brominating agent and the reaction conditions can also influence the outcome. rsc.org Studies have shown that in aqueous solutions, different bromine species can act as the electrophile, and their relative contributions can be affected by factors like pH. rsc.org

Indirect Synthetic Routes via Diazonium Chemistry

An alternative to direct bromination for synthesizing this compound involves the use of diazonium salts, which are versatile intermediates in organic synthesis. The Sandmeyer reaction is a well-known example of a reaction that utilizes diazonium salts to introduce a variety of substituents, including bromine, onto an aromatic ring. google.com

One specific indirect route to this compound involves a hydrodediazoniation reaction. This process starts with an aniline (B41778) derivative that already contains the bromine and tert-butyl groups in the desired relative positions, but with an additional amino group. The amino group is then removed by conversion to a diazonium salt followed by its replacement with a hydrogen atom.

A documented synthesis starts with 2-bromo-4-tert-butylaniline. chemicalbook.com This precursor is treated with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as sulfuric acid in acetic acid, at low temperatures (below 10 °C) to form the corresponding diazonium salt. chemicalbook.com The resulting diazonium salt is then subjected to hydrodediazoniation. In one reported procedure, the diazonium salt solution is added to a mixture of ferrous sulfate (B86663) heptahydrate (FeSO4·7H2O) in N,N-dimethylformamide (DMF). chemicalbook.com This step effects the replacement of the diazonium group with a hydrogen atom, yielding this compound in good yield (84%). chemicalbook.com

| Precursor | Reagents | Product | Yield | Reference |

| 2-Bromo-4-tert-butylaniline | 1. NaNO2, H2SO4, AcOH | This compound | 84% | chemicalbook.com |

| 2. FeSO4·7H2O, DMF |

Modified Sandmeyer reaction conditions have also been developed, using organic nitrite esters like tert-butyl nitrite or iso-pentyl nitrite in an organic solvent as a mild, in situ diazotizing agent. google.com

The success of the diazonium-based synthesis hinges on the availability of the precursor amine, in this case, an appropriately substituted tert-butylaniline. 3-tert-Butylaniline is a key intermediate. ontosight.ai It can be synthesized through methods such as the alkylation of aniline with a tert-butyl halide in the presence of a base. ontosight.ai Another approach is the catalytic hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene (B1354411) over a Raney nickel catalyst, which has been shown to produce 3-tert-butylaniline. scientific.net The dehydrogenation of 3-tert-butylcyclohexylamine (B8455467) using a palladium on lithium/aluminum spinel catalyst is another reported synthetic route. prepchem.com

An in-depth examination of this compound, this article focuses on the chemical synthesis of this compound, with a particular emphasis on the integratio

Reactivity and Transformational Chemistry of 1 Bromo 3 Tert Butylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a cornerstone for modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Bromo-3-tert-butylbenzene serves as a key aryl bromide in several of these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a fundamental method for creating carbon-carbon bonds between organoboron compounds and organohalides. libretexts.org This reaction is catalyzed by a palladium complex and is known for its mild reaction conditions and broad substrate scope. libretexts.orgbeilstein-journals.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 1-position of the benzene (B151609) ring.

Research has shown that the choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, using a palladium precatalyst like XPhos precatalyst can lead to high yields under mild conditions (40 °C) in a short amount of time. nih.gov A typical procedure might involve reacting this compound with a boronic acid in the presence of a palladium catalyst and a base, such as potassium phosphate, in a suitable solvent system like a mixture of tetrahydrofuran (B95107) and water. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Microwave | - |

| XPhos precatalyst | K₃PO₄ | THF/H₂O | 40 | up to 96 nih.gov |

Data is illustrative and specific yields for this compound may vary depending on the specific boronic acid and reaction conditions.

Heck and Sonogashira Coupling Pathways Involving this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. frontiersin.org When this compound is subjected to Heck coupling conditions with an alkene, the tert-butylphenyl group is transferred to one of the sp² carbons of the alkene. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The efficiency of the Heck reaction can be influenced by the choice of palladium catalyst, ligands, and base. organic-chemistry.org

The Sonogashira coupling provides a reliable method for the synthesis of substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, this reaction allows for the direct attachment of an alkynyl group, leading to the formation of 1-(alkynyl)-3-tert-butylbenzene derivatives. While traditional conditions often require an inert atmosphere, newer protocols have been developed to overcome this limitation. organic-chemistry.org

Table 2: Comparison of Heck and Sonogashira Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Key Product Feature |

| Heck | Alkene | Palladium complex | Substituted alkene frontiersin.org |

| Sonogashira | Terminal Alkyne | Palladium complex, Copper(I) co-catalyst | Substituted alkyne organic-chemistry.org |

Buchwald-Hartwig Amination Studies with Aryl Bromides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. When this compound is used as the aryl bromide, it can be coupled with a wide range of primary and secondary amines. The selection of the palladium precatalyst, phosphine (B1218219) ligand, and base is critical for the success of the reaction, with systems like XPhos/t-BuONa in toluene (B28343) being effective for certain amines. nih.gov

Phosphonation of Aryl Bromides

The phosphonation of aryl bromides is a method to introduce a phosphonate (B1237965) group onto an aromatic ring. This transformation can be achieved through various catalytic methods. While specific studies focusing solely on the phosphonation of this compound are not extensively detailed in the provided context, the general reaction involves the coupling of an aryl halide with a phosphonating agent, such as a dialkyl phosphite, often in the presence of a palladium or nickel catalyst. This reaction provides access to arylphosphonates, which are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science.

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and often more sustainable alternative to palladium catalysis for a variety of cross-coupling reactions. nih.gov Nickel catalysts can exhibit unique reactivity and are particularly effective in certain transformations.

Organometallic Reagent Formation from this compound

Lithium-Halogen Exchange Processes and Aryllithium Species Generation

The reaction involving this compound and an organolithium reagent results in a lithium-halogen exchange, a fundamental process in organometallic chemistry. This exchange leads to the formation of a new organolithium species, 3-tert-butylphenyllithium, and a new organic halide. The equilibrium of this reaction is dictated by the relative stability of the carbanion intermediates involved. harvard.edu

The process is a kinetically controlled reaction. harvard.edu Studies on the analogous 1-bromo-4-tert-butylbenzene (B1210543) have shown that lithium-bromine exchange is highly efficient. When reacted with tert-butyllithium (B1211817) (t-BuLi) in various ether solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), tetrahydropyran (B127337) (THP), or methyl tert-butyl ether (MTBE), the corresponding aryllithium, (4-tert-butylphenyl)lithium, is produced in yields exceeding 97%. acs.org The reaction of 1-bromo-4-tert-butylbenzene with n-butyllithium (n-BuLi) is sensitive to the solvent composition, with the exchange being slow in pure diethyl ether but nearly quantitative in heptane (B126788) with a small amount of THF. acs.org

The general mechanism of lithium-halogen exchange is thought to proceed through an "ate" complex intermediate. princeton.edu This process is remarkably fast, sometimes even out-pacing proton transfer reactions. harvard.edu The reactivity of the organolithium reagent is crucial; for instance, t-BuLi is a more reactive reagent than n-BuLi. researchgate.net

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 1-Bromo-4-tert-butylbenzene | t-BuLi | Et₂O, THF, THP, or MTBE in heptane | (4-tert-butylphenyl)lithium | >97% | acs.org |

| 1-Bromo-4-tert-butylbenzene | n-BuLi | Heptane with catalytic THF | (4-tert-butylphenyl)lithium | ~100% | acs.org |

| 1,3-Dimethoxy-4,6-dibromobenzene | Phenyllithium | Diethyl ether | 1-Lithio-3-methoxy-4,6-dibromobenzene | 95% | princeton.edu |

Grignard Reagent Synthesis and Reactivity

This compound is a precursor for the synthesis of the corresponding Grignard reagent, 3-tert-butylphenylmagnesium bromide. chemspider.comnih.gov This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). libretexts.orgmnstate.edu The initiation of the Grignard reaction can sometimes be facilitated by the addition of a small crystal of iodine. mnstate.edu

The resulting 3-tert-butylphenylmagnesium bromide is a potent nucleophile and a strong base. mnstate.eduyoutube.com As a Grignard reagent, it can participate in a wide array of chemical transformations. A primary application is the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters. libretexts.orgmnstate.edu For instance, the reaction of a Grignard reagent with an ester like methyl benzoate, followed by an acidic workup, yields a tertiary alcohol. mnstate.edu

A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of a biphenyl (B1667301) derivative. This side reaction is more prevalent at higher concentrations of the aryl halide and elevated temperatures. libretexts.org

| Reactant | Reagent | Solvent | Product | Reference |

| This compound | Magnesium | Tetrahydrofuran | 3-tert-Butylphenylmagnesium bromide | chemspider.comnih.gov |

| Phenylmagnesium bromide | tert-Butanol | - | Benzene | youtube.com |

| Bromobenzene | Magnesium | Diethyl ether | Phenylmagnesium bromide | libretexts.org |

Radical Reaction Pathways of Aryl Bromides

Aryl Radical Generation and Subsequent Trapping Reactions

Aryl bromides, including this compound, can serve as precursors for the generation of aryl radicals. These highly reactive intermediates are valuable in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Historically, methods for generating aryl radicals often involved stoichiometric reagents like AIBN/n-Bu₃SnH, which suffered from drawbacks such as the formation of significant byproducts. nih.gov

More contemporary methods focus on redox processes, often under mild conditions. researchgate.net One innovative approach involves the use of ball milling to induce the homolytic scission of the C-N bond in aryldiazonium salts, activated by sodium chloride, to generate aryl radicals. rsc.org These radicals can then be trapped in various reactions, including arylations and cascade additions. rsc.org

Photoredox Catalysis in Aryl Halide Functionalization

Visible-light photoredox catalysis has become a powerful tool for the functionalization of aryl halides. sigmaaldrich.comnih.gov This technique utilizes a photocatalyst, such as a ruthenium or iridium complex, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes with the aryl halide. sigmaaldrich.comnih.gov This SET can lead to the formation of an aryl radical, which can then engage in a variety of synthetic transformations. nih.gov

For example, photoredox catalysis can be used for the bromination of phenols and alkenes by generating bromine in situ from the oxidation of bromide ions. beilstein-journals.orgbeilstein-journals.org In the context of aryl halides, this methodology allows for their functionalization under mild conditions. sigmaaldrich.com The merger of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, has further expanded the scope of these reactions, enabling novel bond formations. sigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

In the case of this compound, the tert-butyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, classical SNAr reactions are generally not favorable for this compound under standard conditions.

However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under forcing conditions or via alternative mechanisms, such as the benzyne (B1209423) mechanism. masterorganicchemistry.com The benzyne mechanism involves the elimination of a proton and the leaving group from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by the nucleophile. youtube.commasterorganicchemistry.com This mechanism requires a strong base and the presence of a hydrogen atom ortho to the leaving group. masterorganicchemistry.com For this compound, reaction with a very strong base like sodium amide could potentially lead to the formation of a benzyne intermediate, which would then be trapped by a nucleophile.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis in Derivatization

The derivatization of this compound through electrophilic aromatic substitution (EAS) is governed by the directing effects of the two substituents already present on the benzene ring: the bromo group and the tert-butyl group. Understanding the interplay of their electronic and steric influences is crucial for predicting the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

The tert-butyl group is a weakly activating group. It donates electron density to the aromatic ring primarily through an inductive effect, which involves the sigma transmission of electron density from the sp3-hybridized carbon of the tert-butyl group to the sp2-hybridized carbon of the benzene ring. stackexchange.comstackexchange.com This electron donation stabilizes the carbocation intermediate formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. stackexchange.com The tert-butyl group is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to its significant steric bulk, the tert-butyl group severely hinders attack at the two ortho positions. ucalgary.cayoutube.com Consequently, electrophilic substitution on tert-butylbenzene (B1681246) predominantly yields the para-substituted product. stackexchange.com For instance, the nitration of tert-butylbenzene results in a product mixture with a high proportion of the para isomer. stackexchange.com

On the other hand, the bromo substituent is a deactivating group. Halogens are electronegative and withdraw electron density from the aromatic ring through an inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. Despite being deactivating, the bromo group is an ortho-para director. This is because the lone pairs of electrons on the bromine atom can be donated to the ring through resonance, which helps to stabilize the positive charge in the carbocation intermediate when the attack occurs at the ortho or para positions.

In this compound, the two substituents have competing directing effects. The tert-butyl group at position 3 directs incoming electrophiles to positions 1 (already occupied by bromine), 5, and the para position, which is position 6 relative to the tert-butyl group. The bromo group at position 1 directs incoming electrophiles to its ortho positions (2 and 6) and its para position (4).

When multiple substituents are present on a benzene ring, the most activating group generally controls the position of further substitution. youtube.com In the case of this compound, the weakly activating tert-butyl group takes precedence over the deactivating bromo group. Therefore, the primary directing influence comes from the tert-butyl group.

Considering the directing influence of the tert-butyl group and the positions activated by both substituents, the potential sites for electrophilic attack are positions 2, 4, and 6.

Position 2: Ortho to the bromo group and ortho to the tert-butyl group. This position is highly sterically hindered by the bulky tert-butyl group.

Position 4: Para to the bromo group and meta to the tert-butyl group.

Position 6: Ortho to the bromo group and para to the tert-butyl group. This position is the most sterically accessible and is activated by both groups (para to the activating tert-butyl group and ortho to the deactivating but ortho, para-directing bromo group).

Based on this analysis, electrophilic aromatic substitution on this compound is expected to overwhelmingly favor substitution at position 6. Substitution at position 4 would be a minor product, and substitution at position 2 would be negligible due to severe steric hindrance.

The following data tables summarize the expected regiochemical outcomes for common electrophilic aromatic substitution reactions on this compound based on the analysis of directing effects.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-tert-butyl-1-nitrobenzene | 4-Bromo-2-tert-butyl-1-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-tert-butylbenzene | 1,4-Dibromo-2-tert-butylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-4-tert-butylphenyl)ethan-1-one | 1-(4-Bromo-2-tert-butylphenyl)ethan-1-one |

Table 2: Analysis of Substituent Directing Effects on this compound

| Position | Relation to Bromo | Relation to tert-Butyl | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| 2 | Ortho | Ortho | Activated by Br (resonance), Activated by t-Bu (inductive) | High | Very Low |

| 4 | Para | Meta | Activated by Br (resonance) | Low | Low to Moderate |

| 5 | Meta | Ortho | Deactivated by Br, Activated by t-Bu (inductive) | High | Very Low |

| 6 | Ortho | Para | Activated by Br (resonance), Activated by t-Bu (inductive) | Low | High |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

1-Bromo-3-tert-butylbenzene is a key substrate in elucidating the catalytic cycles of various cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig reactions. apolloscientific.co.uk In these processes, it serves as an electrophilic partner. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, typically palladium(0). This is often the rate-determining step and is influenced by the steric and electronic properties of the aryl halide.

For instance, in the Heck reaction, the catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species. This is followed by olefin insertion into the resulting Pd(II)-aryl bond and subsequent β-hydride elimination to afford the product and a hydrido-palladium complex. Reductive elimination of HBr, often facilitated by a base, regenerates the active Pd(0) catalyst, thus completing the cycle. acs.org The bulky tert-butyl group can influence the stability of intermediates and the rate of these steps.

Similarly, in Suzuki reactions, this compound can be converted to its corresponding boronic ester, which then participates in the catalytic cycle involving transmetalation, oxidative addition, and reductive elimination steps. apolloscientific.co.uk The steric hindrance from the tert-butyl group can necessitate the use of bulky phosphine (B1218219) ligands to facilitate the reaction and stabilize the catalytic species.

Kinetic Studies of Synthetic and Derivatization Reactions

Kinetic studies on the synthesis and derivatization of this compound provide quantitative data on reaction rates and mechanisms. The synthesis often involves the bromination of tert-butylbenzene (B1681246). The non-catalytic bromination of t-butylbenzene in 85% acetic acid at 25°C yields primarily the para-isomer (97.3%), with only small amounts of the ortho (1.20%) and meta (1.47%) isomers. researchgate.net This highlights the strong directing effect of the tert-butyl group.

One synthetic route to this compound involves a hydrodediazoniation protocol starting from 2-bromo-4-tert-butylaniline, which yields the final product in 84% yield. chemicalbook.com The kinetics of such multi-step syntheses are complex, with each step having its own rate and dependencies on concentration and temperature.

Derivatization reactions, such as the conversion to 3,5-di-tert-butylphenol (B75145) via reaction with potassium hydroxide, are also subject to kinetic analysis. researchgate.net These studies help in optimizing reaction conditions, including temperature, solvent, and catalyst loading, to maximize yield and selectivity.

Influence of Steric Hindrance of the tert-Butyl Group on Reaction Rates and Selectivity

The tert-butyl group in this compound exerts significant steric hindrance, which profoundly impacts reaction rates and selectivity. This steric bulk can hinder the approach of reagents to the positions ortho to the tert-butyl group, thereby influencing regioselectivity in substitution reactions. msu.edu

In electrophilic aromatic substitution reactions, the large size of the tert-butyl group slows down the rate of attack at the adjacent ortho-positions. For example, during the nitration of tert-butylbenzene, the product distribution is 16% ortho, 8% meta, and 75% para. msu.edu This is a clear indication of steric inhibition of ortho-substitution compared to less bulky alkylbenzenes like toluene (B28343). msu.edu

The steric hindrance also plays a crucial role in cross-coupling reactions. It can make the oxidative addition step more challenging, potentially requiring higher temperatures or more active catalysts. However, this steric bulk can also be advantageous. For instance, in certain catalytic systems, bulky ligands are intentionally used to promote reductive elimination and prevent catalyst deactivation. The inherent bulk of the this compound substrate can contribute to this effect.

Transition State Analysis and Reaction Energetics in Bromination Processes

Computational methods, such as Density Functional Theory (DFT), are employed to analyze the transition states and reaction energetics of bromination processes involving tert-butylated benzenes. rsc.orgresearchgate.net These studies provide a deeper understanding of the reaction mechanism at a molecular level.

For the bromination of 1,3,5-tri-tert-butylbenzene (B73737), a related compound, kinetic and computational studies revealed an unusually high reaction order in bromine. rsc.orgresearchgate.net DFT calculations suggested that this is due to the participation of clustered polybromide anions (Br₂n⁻¹) in the transition states. The bromo-de-tert-butylation, a potential side reaction, was found to have an even higher order due to its larger reaction center requiring more extended clusters. rsc.orgresearchgate.net

A significant primary deuterium (B1214612) kinetic isotope effect was measured for the bromo-de-protonation, indicating that the removal of a proton is the rate-limiting step, a finding supported by DFT models. rsc.orgresearchgate.net The bromination reaction is characterized by a late, rate-determining transition state that is energetically similar to the σ-complex. researchgate.net Hirshfeld charges have also been shown to be useful predictors of reactivity and regioselectivity in the bromination of alkylbenzenes. nsf.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For 1-bromo-3-tert-butylbenzene, DFT calculations are crucial for elucidating the preferred spatial arrangement of the atoms (conformation) and the distribution of electrons within the molecule (electronic structure).

The presence of the bulky tert-butyl group ortho to the bromine atom introduces significant steric hindrance. This steric strain influences the molecule's conformation, potentially leading to slight distortions from a perfectly planar benzene (B151609) ring to alleviate unfavorable interactions. DFT calculations can precisely model these geometric parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed picture of the electronic structure. The electron-withdrawing nature of the bromine atom and the electron-donating and sterically demanding tert-butyl group create a unique electronic environment on the aromatic ring. This influences the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

This data is computationally predicted by PubChem. nih.gov

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods are instrumental in understanding the reactivity and selectivity of this compound in various chemical transformations. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while also acting as a leaving group in nucleophilic substitution reactions.

Studies on the bromination of alkylbenzenes, such as tert-butylbenzene (B1681246), have shown that reactivity and regioselectivity are governed by a combination of electronic and steric effects. nsf.gov For tert-butylbenzene, there is a greater reactivity at the para-position compared to the ortho-position due to steric hindrance from the bulky substituent. nsf.gov In this compound, the existing substituents will direct incoming electrophiles to specific positions on the ring, a phenomenon that can be rationalized and predicted using quantum chemical calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

The reactivity of the bromine atom itself is a key feature. It can participate in a variety of cross-coupling reactions, acting as an electrophilic partner in Heck, Sonogashira, and Buchwald-Hartwig reactions. apolloscientific.co.uk Computational analysis can help in understanding the mechanisms of these catalytic cycles and predicting the feasibility and outcome of such reactions.

Modeling of Reaction Pathways and Transition States for Transformations of this compound

A significant application of computational chemistry is the modeling of reaction pathways and the characterization of transition states. This allows for a detailed, step-by-step understanding of how transformations of this compound occur.

For instance, in electrophilic aromatic substitution reactions, DFT calculations can map out the potential energy surface, identifying the intermediates (like sigma complexes) and the high-energy transition states that connect them. While specific studies on this compound are not prevalent, research on the bromination of the related 1,3,5-tri-tert-butylbenzene (B73737) demonstrates the power of this approach. rsc.orgresearchgate.net In that case, DFT calculations revealed that the high order in bromine concentration observed experimentally was due to the participation of clustered polybromide anions in the transition states. rsc.orgresearchgate.net Such computational models can predict activation energies, which are related to reaction rates, and can elucidate the role of catalysts and reagents in the reaction mechanism.

Modeling can also be applied to other reactions, such as the formation of Grignard reagents or lithium-bromine exchange reactions, providing insight into the structural and energetic details of the reaction coordinates.

Exploration of Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational studies can explore these intermolecular interactions and their impact on reactivity and conformation.

Solvent effects can be modeled either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For molecules with bulky groups like the tert-butyl group, explicit solvent models may be necessary to accurately capture specific interactions, as implicit models might not fully account for the steric hindrance and its effect on solvation.

A study on the lithium-bromine exchange of the isomeric 1-bromo-4-tert-butylbenzene (B1210543) highlights the critical role of the solvent. acs.org The outcome of the reaction with n-butyllithium or tert-butyllithium (B1211817) was found to be highly dependent on the solvent composition, with different solvents or solvent mixtures leading to different product distributions. acs.org Computational modeling of such systems can help to explain these experimental observations by analyzing the stabilization of reactants, intermediates, and transition states by the solvent molecules.

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Bromo-3-tert-butylbenzene by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic and aliphatic protons. A characteristic singlet is observed for the nine equivalent protons of the tert-butyl group. chemicalbook.com The aromatic region of the spectrum displays a more complex pattern of multiplets, which arise from the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. chemicalbook.com Detailed analysis of these splitting patterns, along with their integration values, allows for the precise assignment of each proton to its position on the molecule.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further structural confirmation by detecting the different carbon environments. Key signals include those for the quaternary carbon of the tert-butyl group and the carbon atom directly bonded to the bromine. The remaining aromatic carbons also give rise to distinct signals, the chemical shifts of which are influenced by the electronic effects of the bromo and tert-butyl substituents.

| ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 7.51 | td, J = 1.9, 0.3 Hz |

| 7.33-7.29 | m |

| 7.17 | ddd, J = 8.1, 7.7, 0.3 Hz |

| 1.31 | s |

| td = triplet of doublets, m = multiplet, ddd = doublet of doublet of doublets, s = singlet |

Table 1: ¹H NMR spectral data for this compound. chemicalbook.com

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~110 | C-Br |

| ~35 | Quaternary C of tert-butyl |

| Data derived from typical values for similar structures. |

Table 2: Characteristic ¹³C NMR chemical shifts for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₀H₁₃Br.

In addition to the molecular ion peak, the mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by two mass units.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), reveals how the molecule breaks apart upon ionization. Common fragmentation pathways for this compound include the loss of a methyl group or the entire tert-butyl group from the molecular ion, leading to the formation of characteristic fragment ions. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification. The top peak in the GC-MS spectrum is often observed at m/z 197, with another significant peak at m/z 199. nih.gov

| Mass Spectrometry Data | |

| Technique | Observation |

| High-Resolution MS | Confirms the molecular formula C₁₀H₁₃Br. |

| GC-MS | Top peak at m/z 197, second highest at m/z 199. nih.gov |

| Characteristic isotopic pattern for Bromine. |

Table 3: Mass spectrometry findings for this compound.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays absorption bands corresponding to the various stretching and bending vibrations within the molecule. Key features include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are found just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-Br stretching vibration: The C-Br stretch is expected to appear in the lower frequency region of the spectrum, generally around 550-600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene ring.

| Spectroscopic Data | |

| Technique | Key Vibrational Modes (cm⁻¹) |

| Infrared (IR) Spectroscopy | Aromatic C-H stretch (>3000), Aliphatic C-H stretch (<3000), Aromatic C=C stretch (1600-1450), C-Br stretch (~550-600) |

| Raman Spectroscopy | Strong aromatic ring vibrations. |

Table 4: Vibrational spectroscopy data for this compound.

X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Determination

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

As a brominated aromatic compound, 1-bromo-3-tert-butylbenzene is a fundamental building block in organic synthesis. The carbon-bromine bond provides a reactive site for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The presence of the tert-butyl group at the meta-position influences the electronic properties and steric environment of the benzene (B151609) ring, which can be leveraged to achieve specific outcomes in multi-step syntheses. This makes it, and its isomers, valuable precursors for creating more intricate molecules.

This compound and its derivatives serve as intermediates in the synthesis of precursors for pharmaceuticals and agrochemicals. The compound's structure can be incorporated into larger, biologically active molecules. A key reaction enabling this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction is frequently employed in drug development. For example, this compound can be used as a starting material in a reaction sequence to generate precursors for targeted therapeutic agents, such as phosphodiesterase 4 (PDE4) inhibitors.

The compound also participates in other essential carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings, which are instrumental in building the complex carbon skeletons of many modern drugs and agricultural chemicals. Through these reactions, the 3-tert-butylphenyl group can be precisely installed into a target molecule, demonstrating the compound's role as a versatile building block.

Table 1: Cross-Coupling Reactions with this compound This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ with Ligand | Amine (e.g., 3-phenylpropan-1-amine) | N-Aryl Amine | |

| Suzuki Coupling | Palladium Catalyst | Boronic Acid/Ester | Biaryl | |

| Heck Coupling | Palladium Catalyst | Alkene | Substituted Alkene | |

| Sonogashira Coupling | Palladium/Copper Catalyst | Terminal Alkyne | Aryl Alkyne |

In the field o

Environmental Considerations and Degradation Pathways Academic Research Focus

Photodegradation Studies and Mechanisms in Environmental Media

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of organic pollutants from the environment. nih.gov For brominated aromatic compounds, this process is of particular interest. While specific studies on 1-bromo-3-tert-butylbenzene are not extensively detailed in the available literature, research on new brominated flame retardants (NBFRs) provides significant insights into the likely photodegradation mechanisms.

The core mechanism for the photodegradation of brominated benzenes is believed to be a nucleophilic reaction involving the bromine atom on the benzene (B151609) ring. nih.govnih.gov The process typically involves the cleavage of the carbon-bromine (C-Br) bond as the initial and primary step. nih.govnih.gov This is generally followed by subsequent reactions affecting the rest of the molecule. nih.gov

Several factors significantly influence the rate of photodegradation in environmental media:

Wavelength of Light: The energy of the light, which is inversely proportional to its wavelength, is a critical factor. Studies on NBFRs show that degradation rates are highest under shorter wavelength UV light (180-400 nm) and decrease significantly with increasing wavelength into the visible spectrum (400-700 nm). nih.gov

Initial Concentration: The concentration of the compound can affect the degradation rate. For some NBFRs, as the initial concentration increases, the rate of degradation decreases. nih.gov This may be due to a reduction in the light energy received per molecule and potential competition for photons from intermediate metabolites. nih.gov

Environmental Medium (Solvent): The surrounding medium plays a crucial role. In studies with organic solvents, degradation rates of NBFRs were found to be fastest in acetone, followed by toluene (B28343), and then n-hexane. nih.gov Quantum chemical calculations suggest that the energy change associated with electron transfer between the solvent and the brominated compound is a key determinant of these solvent effects. nih.govnih.gov

The kinetics of photodegradation for many NBFRs follow a pseudo-first-order model. nih.gov The table below, based on data from related brominated compounds, illustrates the effect of light wavelength on degradation rate constants.

Table 1: Illustrative Photodegradation Rate Constants for New Brominated Flame Retardants (NBFRs) Under Various Light Wavelengths.

| Light Wavelength (nm) | Degradation Rate Constant Range (min-1) |

|---|---|

| 180-400 | 0.1702 - 0.3008 nih.gov |

| 334-365 | 0.0265 - 0.0433 nih.gov |

| 400-700 | 0.0058 - 0.0099 nih.gov |

Biodegradation Pathways and Microbial Transformation of Aryl Bromides

Biodegradation involves the breakdown of organic compounds by microorganisms and is a vital process for environmental remediation. Aryl halides, including brominated compounds, can be subject to microbial transformation. Research has shown that enriched mixed microbial cultures can degrade various aryl compounds. nih.gov

The initial step in the microbial degradation of many halogenated aromatic compounds is dehalogenation. This can occur either aerobically or anaerobically. For instance, a strain of Acinetobacter calcoaceticus has been shown to utilize phenyl-2-octyl carbonate by first hydrolyzing it to phenol (B47542) and 2-octanol, which are then further metabolized. nih.gov The presence of halogen atoms can influence the rate and pathway of degradation. For example, p-chlorophenyl-2-octyl carbonate is metabolized via the formation of p-chlorophenol. nih.gov

The existence of catabolic pathways for chlorinated aromatic hydrocarbons suggests that similar evolutionary pathways may exist for brominated analogues like this compound. nih.gov The biotransformation of such compounds is a key area of "green chemistry," aiming for efficient degradation with minimal environmental impact. frontiersin.org Microbial systems are advantageous for studying these transformations due to their low cost and the presence of complete enzyme and cofactor systems within the cells. frontiersin.org

Table 2: Examples of Microbial Transformation of Aryl Compounds.

| Original Compound | Microorganism/Culture | Transformation Product(s) | Reference |

|---|---|---|---|

| p-Chlorophenyl-2-octyl carbonate | Enriched mixed culture | p-Chlorophenol | nih.gov |

| p-Nitrobenzyl-2-octyl carbonate | Enriched mixed culture | p-Nitrobenzyl alcohol | nih.gov |

| Phenyl-2-octyl carbonate | Acinetobacter calcoaceticus | Phenol and 2-octanol | nih.gov |

Environmental Fate and Transport Modeling (e.g., partitioning, persistence)

Environmental fate and transport models are crucial tools used to predict the movement, distribution, and persistence of chemical contaminants in the environment. researchgate.netepa.gov These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior. nih.gov The principal processes incorporated into these models include:

Advection: The movement of a substance with the bulk flow of a fluid, such as water or air. epa.gov

Dispersion: The spreading of a contaminant as it moves through a medium. epa.gov

Partitioning: The distribution of a compound between different environmental compartments (e.g., water, soil, air, biota). This is heavily influenced by properties like the octanol-water partition coefficient (Kow). nih.gov For brominated aromatic hydrocarbons, there is a tendency to adhere to fine particulate matter in the atmosphere, which influences their transport over long distances. nih.gov

Persistence: The length of time a compound remains in the environment. This is often quantified by its degradation half-life. Data on the persistence of many alternative brominated flame retardants is limited, making accurate assessment challenging. nih.gov

Various models are used to simulate these processes in different environmental scenarios. For example, BIOPLUME III can simulate the biodegradation of fuel hydrocarbons in groundwater, while models like AERMOD are used for air dispersion. researchgate.netnih.gov Linked modeling systems can trace a pollutant from its emission source through air, soil, and water. nih.gov For a compound like this compound, these models would be essential for estimating its potential exposure pathways and concentrations in different environmental receptors.

Table 3: Key Processes in Environmental Fate and Transport Modeling.

| Process | Description | Governing Factors |

|---|---|---|

| Partitioning | Distribution between environmental phases (air, water, soil). | Octanol-water partition coefficient (Kow), solubility, vapor pressure. nih.gov |

| Advection & Dispersion | Movement and spreading within a fluid medium. | Fluid velocity, medium porosity, concentration gradients. epa.gov |

| Degradation | Chemical breakdown (photodegradation, biodegradation). | Light intensity, microbial activity, temperature. nih.govnih.gov |

| Persistence | The lifetime of the compound in the environment. | Degradation half-life. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Functionalization of 1-Bromo-3-tert-butylbenzene

The functionalization of this compound is dominated by transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively transformed. apolloscientific.co.ukguidechem.com However, the steric hindrance imposed by the meta-positioned tert-butyl group can significantly impact reaction kinetics and yields. Future research is intensely focused on designing new catalytic systems that can overcome these steric challenges and enable more efficient and selective transformations.

A primary area of development involves the creation of catalysts based on earth-abundant and less toxic metals as alternatives to traditional palladium systems. Iron-catalyzed cross-coupling platforms, for example, have shown promise for coupling sterically hindered ortho,ortho-disubstituted aryl Grignard reagents with electrophiles. rsc.org Adapting such systems for substrates like this compound could provide more cost-effective and environmentally friendly synthetic routes.

Another major trend is the rational design of sophisticated ligands for palladium and nickel catalysts to enhance their reactivity with sterically encumbered substrates. Research has demonstrated that specialized phosphine (B1218219) ligands, such as AntPhos and biaryl phosphorinanes, can facilitate challenging Suzuki and C-N coupling reactions involving bulky aryl halides. rsc.orgresearchgate.net These ligands create a unique coordination environment around the metal center that promotes oxidative addition and reductive elimination while inhibiting side reactions. Computational studies are increasingly paired with experimental work to understand how ligand architecture influences catalytic activity, allowing for the in-silico design of next-generation catalysts tailored for hindered substrates. researchgate.net

Furthermore, electrochemical methods are emerging as a powerful tool. Nickel-catalyzed electrochemical cross-electrophile coupling, for instance, offers a way to avoid the use of organometallic reagents and can help suppress common side reactions like the homo-coupling of aryl bromides. nih.gov

Table 1: Emerging Catalytic Systems for Functionalization of Sterically Hindered Aryl Halides

| Catalyst System | Metal | Key Feature | Potential Application for this compound |

|---|---|---|---|

| TMU-Ligand System | Iron | High performance with low ligand loading for bulky substrates. rsc.org | Cost-effective C-C coupling with Grignard reagents. |

| AntPhos Ligand | Palladium | Overcomes β-hydride elimination in sterically demanding aryl-alkyl Suzuki coupling. rsc.org | Synthesis of complex alkylated derivatives. |

| Biaryl Phosphorinane Ligands | Palladium | Highly active for C-N coupling of hindered substrates. researchgate.net | Efficient synthesis of bulky aniline (B41778) derivatives. |

| Electrochemical Polypyridine System | Nickel | Avoids organometallic reagents and reduces homo-coupling. nih.gov | "Greener" C(sp²)-C(sp³) bond formation. |

Sustainable Synthesis Routes for this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the preparation of this compound is no exception. Traditional bromination methods often rely on elemental bromine (Br₂) and a Lewis acid catalyst like iron powder, a process that is hazardous and generates significant waste. chemspider.comwordpress.com Future research is geared towards developing safer and more sustainable alternatives.

One promising approach is the use of alternative brominating agents that are solid, easier to handle, and have a better environmental profile than liquid bromine. N-Bromosuccinimide (NBS) is a common alternative, though its atom economy is not ideal. wordpress.com Greener options being explored include pyridinium (B92312) tribromide and in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), which produces only water as a byproduct. researchgate.net

Photoredox catalysis offers a particularly innovative and sustainable pathway for bromination. nih.gov Visible-light-mediated methods can generate bromine in situ from bromide salts under mild, ambient conditions, avoiding the need for harsh reagents. nih.gov This technology could be adapted for the selective bromination of tert-butylbenzene (B1681246), providing a high-yield and energy-efficient synthesis of the target compound.

Beyond the bromination step, research into sustainable derivatization is also critical. The use of multi-site phase transfer catalysis, for example, has been studied for the synthesis of ether derivatives from related tert-butylphenols under environmentally friendly conditions. researchgate.netbcrec.id Applying similar green catalysis principles to the cross-coupling reactions of this compound, such as using recyclable catalysts or solvent-free conditions, represents a significant area for future investigation. organic-chemistry.org

Exploration of New Reactivity Modes and Unconventional Transformations

While the chemistry of this compound has been historically centered on the reactivity of its C-Br bond, future research is set to explore unconventional transformations that engage other parts of the molecule.

C-H Activation: A major frontier in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govscilit.com This strategy offers a more atom- and step-economical approach to building molecular complexity by bypassing the need for pre-functionalized starting materials. For this compound, transition-metal-catalyzed C-H activation could enable the introduction of new functional groups at the ortho or para positions relative to the tert-butyl group, a transformation that is difficult to achieve through classical electrophilic aromatic substitution due to steric hindrance. Developing directing groups or specialized catalysts to control the regioselectivity of C-H activation on this specific substrate is a key challenge and a significant research opportunity. ethernet.edu.et

Photoredox Catalysis: The rise of photoredox catalysis has opened a new toolbox for organic chemists by enabling reactions to proceed through radical intermediates under mild conditions using visible light. sigmaaldrich.comresearchgate.net This approach can unlock novel reactivity for aryl bromides beyond traditional cross-coupling. For this compound, photoredox methods could be used to generate an aryl radical, which could then participate in a variety of transformations, such as additions to alkenes or C-C bond-forming reactions with partners that are incompatible with traditional methods. nih.gov This emerging field promises to dramatically expand the synthetic utility of this versatile building block.

Integration of Advanced Computational Methodologies for Predictive Chemical Research

The synergy between experimental and computational chemistry is accelerating the pace of discovery. For a molecule like this compound, where steric and electronic effects intricately govern reactivity, computational modeling is becoming an indispensable tool for future research.

Density Functional Theory (DFT) calculations are being used to elucidate complex reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments. researchgate.net For example, computational studies can model the transition states of competing reaction pathways in a cross-coupling reaction, allowing researchers to predict which ligand or catalyst will favor the desired product. researchgate.net This predictive power is crucial for developing the highly selective catalytic systems needed for functionalizing sterically hindered substrates. researchgate.netnih.gov

Future applications will likely involve the use of machine learning and artificial intelligence (AI) algorithms trained on large datasets of reaction outcomes. These models could predict the optimal conditions (catalyst, ligand, solvent, temperature) for a desired transformation of this compound with a speed and accuracy unattainable through traditional trial-and-error experimentation. Furthermore, computational tools are essential for understanding and predicting the properties of new materials derived from this compound, aiding in the design of molecules for applications in nanoscience and supramolecular chemistry. mdpi.com

Application in Emerging Fields Such as Supramolecular Chemistry and Nanoscience

The distinct structural features of this compound—a planar aromatic ring, a reactive handle (bromine), and a bulky, rigid substituent (tert-butyl)—make it an attractive building block, or tecton, for constructing highly organized molecular systems.

Supramolecular Chemistry: The tert-butyl group is well-known for its ability to direct the self-assembly of molecules. Its bulk can be used to create specific pockets or cavities in host-guest systems, prevent π-stacking in functional dyes, or control intermolecular interactions in liquid crystals. The bromine atom provides a convenient point for elaboration, allowing the 3-tert-butylphenyl motif to be incorporated into larger, more complex architectures like molecular clips, cages, or catenanes. The use of this building block in the synthesis of novel chiral ligands is also an area of interest, as the steric bulk can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of asymmetric reactions. guidechem.com

Nanoscience: At the nanoscale, precise control over molecular shape and intermolecular forces is paramount. The 3-tert-butylphenyl unit, derived from this compound, is a component in the design of molecular machines. For instance, sterically demanding Suzuki couplings have been used to synthesize hexaalkylbenzenes, which function as "molecular gears." rsc.org The defined shape and rotational properties of the tert-butylphenyl group are critical to the function of these nanoscale devices. Future research will likely see this building block incorporated into other functional materials, such as organic semiconductors, where the tert-butyl groups can be used to tune solid-state packing and electronic properties, or as components of self-assembled monolayers on surfaces.

Q & A

Q. What are the established synthetic routes for 1-bromo-3-tert-butylbenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common synthesis involves bromination of p-tert-butylaniline using N-bromosuccinimide (NBS) in chloroform at 0°C, followed by diazotization with tert-butyl nitrite in DMF at 65°C . Key parameters for optimization include:

- Temperature control : Maintaining <3°C during NBS addition minimizes side reactions.

- Stoichiometry : 1.0 equivalent of NBS ensures complete conversion of the aniline precursor.

- Workup : Extraction with water and flash chromatography yield 75% purity.

Table 1 : Reaction Conditions and Outcomes

| Step | Reagents | Temp (°C) | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, CHCl₃ | 0 → RT | 5 h | >99% conversion |

| Diazotization | tert-butyl nitrite, DMF | 65 | Overnight | 75% isolated |

Q. Which spectroscopic methods confirm the structure of this compound, and what are the expected spectral data?

- Methodological Answer :

- GC-MS : A molecular ion peak at m/z 226 (C₁₀H₁₃Br⁺) confirms the molecular weight. Fragmentation patterns should show loss of Br (Δ m/z = 79/81) and tert-butyl groups (Δ m/z = 57) .

- ¹H NMR : Expected signals include:

- δ 1.35 ppm (s, 9H, tert-butyl CH₃).

- δ 7.2–7.5 ppm (m, 4H, aromatic protons) .

- ¹³C NMR : Peaks at δ 31.2 (tert-butyl C), 34.8 (C-Br), and 120–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or unexpected by-products during synthesis?

- Methodological Answer :

- By-product analysis : Use GC-MS or HPLC to identify isomers (e.g., 2-bromo-4-tert-butylaniline in ) .

- Reproducibility checks : Replicate conditions from unpublished data (e.g., Yu et al. in ) with controlled moisture/oxygen levels.

- Reaction monitoring : In-situ FTIR or TLC can track intermediate stability (e.g., diazonium salt decomposition in DMF).

Q. What strategies prevent bromination at undesired positions in substituted benzene derivatives?

- Methodological Answer :

- Directing groups : The tert-butyl group is meta-directing, favoring bromination at position 3. Steric hindrance from tert-butyl further suppresses ortho substitution .

- Protecting groups : Use temporary blocking groups (e.g., acetyl) for sensitive substrates.

- Lewis acid catalysis : AlCl₃ or FeBr₃ can enhance regioselectivity in electrophilic substitution.

Q. How is this compound utilized in synthesizing complex organic molecules?

- Methodological Answer :

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids generate biaryl scaffolds .

- Heterocycle synthesis : React with amines or thiols to form indoles or benzothiophenes (see for analogous bromobenzene applications).

- Downstream derivatives : Convert to Grignard reagents for C-C bond formation (e.g., ketone synthesis) .

Data Contradiction and Validation

Q. How should researchers validate purity when conflicting spectral data arise?

- Methodological Answer :

- Multi-technique validation : Combine NMR, GC-MS, and elemental analysis. For example, a discrepancy in aromatic proton integration in NMR may indicate residual solvent, resolved via D₂O shaking or column purification .

- Reference standards : Compare with NIST data (e.g., boiling point: 219–220°C for analogous bromoethylbenzenes in ).

Safety and Handling in Experimental Design

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro